molecular formula C20H18FNO B5704614 N-{4-[(4-fluorobenzyl)oxy]benzyl}aniline

N-{4-[(4-fluorobenzyl)oxy]benzyl}aniline

Cat. No. B5704614
M. Wt: 307.4 g/mol
InChI Key: MJIGCTNVHVVZKW-UHFFFAOYSA-N
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Description

N-{4-[(4-fluorobenzyl)oxy]benzyl}aniline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FBA or 4-Fluorobenzyl Aniline. The synthesis of FBA is a complex process that involves several steps.

Mechanism of Action

The mechanism of action of FBA is not well-understood. However, studies have suggested that the compound may act as a reversible inhibitor of monoamine oxidase (MAO), an enzyme that catalyzes the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
Studies have shown that FBA has significant biochemical and physiological effects. The compound has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may have potential therapeutic applications in the treatment of depression and other mood disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of FBA is its versatility in various scientific research applications. However, the compound also has some limitations, including its low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research and development of FBA. One potential area of research is the synthesis of FBA derivatives with improved solubility and bioavailability. Another area of research is the investigation of FBA's potential therapeutic applications in the treatment of various neurological disorders. Additionally, the use of FBA in the development of new materials and organic compounds is an exciting area of research.
Conclusion:
In conclusion, N-{4-[(4-fluorobenzyl)oxy]benzyl}aniline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of FBA is a complex process, and the compound has been shown to have significant biochemical and physiological effects. While FBA has some limitations, its versatility in various scientific research applications makes it an exciting area of research for future studies.

Synthesis Methods

The synthesis of FBA is a multi-step process that involves the reaction of 4-fluorobenzyl alcohol with aniline in the presence of a catalyst. The reaction results in the formation of N-{4-[(4-fluorobenzyl)oxy]benzyl}aniline. The purity of the compound is essential for its use in scientific research applications.

Scientific Research Applications

FBA has potential applications in various fields of scientific research, including medicinal chemistry, material science, and organic synthesis. The compound has been used as a building block for the synthesis of various organic compounds, including fluorescent dyes, liquid crystals, and polymers.

properties

IUPAC Name

N-[[4-[(4-fluorophenyl)methoxy]phenyl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO/c21-18-10-6-17(7-11-18)15-23-20-12-8-16(9-13-20)14-22-19-4-2-1-3-5-19/h1-13,22H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIGCTNVHVVZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC=C(C=C2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(4-fluorobenzyl)oxy]benzyl}aniline

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